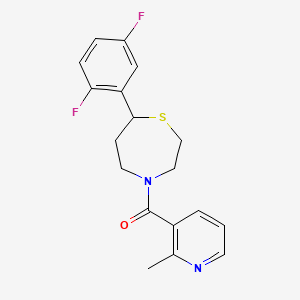
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The thiazepane ring is substituted with a 2,5-difluorophenyl group and a 2-methylpyridin-3-yl)methanone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The difluorophenyl group, for instance, is a type of organofluorine compound, which is characterized by the presence of a carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the difluorophenyl group could influence the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Structural and Functional Insights
Development of Formulations for Poorly Water-Soluble Compounds : Research on compounds with poor water solubility, such as a specific study by Burton et al., highlights the development of precipitation-resistant solution formulations to increase in vivo exposure. This approach could be relevant for enhancing the bioavailability of similarly structured compounds like the one , particularly in early toxicology and clinical studies (Burton et al., 2012).
Polymeric Materials Development : A study by Shi et al. on the development of poly(arylene ether sulfone)s showcases the synthesis of new difluoro aromatic ketone monomers for creating materials with enhanced properties such as hydroxide conductivity and alkaline stability. This indicates the potential for using complex ketones in materials science to improve the performance of polymeric systems (Shi et al., 2017).
Antimicrobial and Anticancer Applications : The synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, as explored by Mallesha and Mohana, reveals the potential antimicrobial activity against various pathogenic strains. This suggests that structurally complex ketones could be valuable in developing new antimicrobial and potentially anticancer agents (Mallesha & Mohana, 2014).
Enhanced Photostability of Fluorophores : Research by Woydziak et al. on the fluorination of fluorophores, including the synthesis of hexafluorobenzophenones, demonstrates the potential for enhancing photostability and spectroscopic properties of fluorinated compounds. This insight could be applicable to the study and application of fluorinated compounds in imaging and diagnostic tools (Woydziak et al., 2012).
Propiedades
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS/c1-12-14(3-2-7-21-12)18(23)22-8-6-17(24-10-9-22)15-11-13(19)4-5-16(15)20/h2-5,7,11,17H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGWBVHCTRJBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-methylpyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2885033.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2885034.png)
![5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2885035.png)
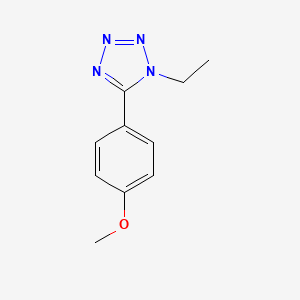

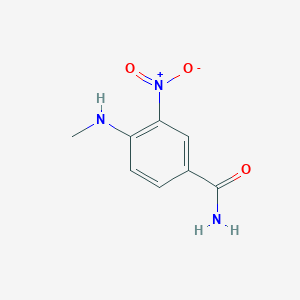
![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)
![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2885041.png)
![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)
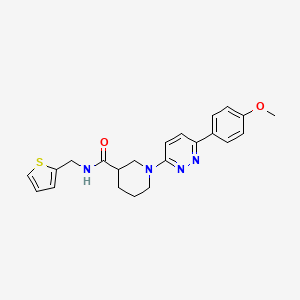

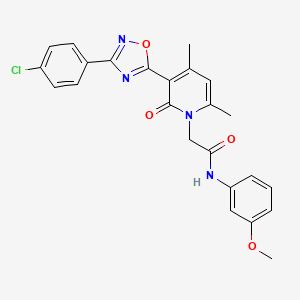
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)